N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antiviral Activity
Neurological Research
Mechanism of Action
Target of Action
The primary targets of N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the FLT3-ITD and BCR-ABL pathways . These pathways play a crucial role in the proliferation and survival of certain types of cancer cells, particularly in acute myeloid leukemia (AML) .
Mode of Action
This compound acts as an inhibitor of both the FLT3-ITD and BCR-ABL pathways . It potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants . These mutations are common in AML and often lead to resistance against treatment . By inhibiting these pathways, the compound can effectively reduce the proliferation of cancer cells .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways are key signaling pathways in cancer cells. FLT3-ITD mutations are found in approximately 30% of all newly diagnosed AML cases . The BCR-ABL pathway is also implicated in various forms of leukemia . Inhibition of these pathways can lead to proapoptotic effects on cells, effectively reducing the proliferation of cancer cells .
Pharmacokinetics
The compound’s ability to potently inhibit clinically related leukemia cell lines indicates that it may have favorable pharmacokinetic properties .
Result of Action
The compound mediates proapoptotic effects on cells by inhibiting the FLT3 and BCR-ABL pathways . This leads to a reduction in the proliferation of cancer cells, which can be beneficial in the treatment of diseases such as AML .
Action Environment
The compound’s effectiveness against flt3-itd and bcr-abl pathways suggests that it may be robust against various cellular environments .
properties
IUPAC Name |
N-(3-methoxyphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-30-19-12-8-9-17(15-19)25-21-20-16-24-29(18-10-4-2-5-11-18)22(20)27-23(26-21)28-13-6-3-7-14-28/h2,4-5,8-12,15-16H,3,6-7,13-14H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXNRKHLVJWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.